molecular formula C16H13NO3 B13652815 Said chain of Paclitaxel 2

Said chain of Paclitaxel 2

Cat. No.: B13652815
M. Wt: 267.28 g/mol
InChI Key: BPBOFBFRBITMMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paclitaxel and its derivatives involves multiple steps due to its complex structure. The preparation of “Said chain of Paclitaxel 2” typically involves the semi-synthesis from a natural precursor, 10-deacetylbaccatin III, which is extracted from the needles of Taxus baccata . The synthetic route includes the protection and deprotection of hydroxyl groups, esterification, and selective oxidation reactions. Common reagents used in these reactions include diisopropylcarbodiimide, dimethylaminopyridine, and dichloromethane .

Industrial Production Methods

Industrial production of paclitaxel and its derivatives often relies on plant cell culture techniques and semi-synthetic methods. Plant cell cultures of Taxus species are used to produce the precursor compounds, which are then chemically modified to obtain the desired derivatives . Advances in synthetic biology have also enabled the heterologous expression of paclitaxel-related genes in microbial hosts, providing an alternative production method .

Chemical Reactions Analysis

Types of Reactions

“Said chain of Paclitaxel 2” undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents like chromium trioxide, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted paclitaxel analogs .

Scientific Research Applications

“Said chain of Paclitaxel 2” has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Said chain of Paclitaxel 2” is unique due to its specific modifications, which may enhance its efficacy and reduce side effects compared to other taxane derivatives. Its unique structure allows for better interaction with microtubules and potentially improved pharmacokinetic properties .

Properties

IUPAC Name

2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOFBFRBITMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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